molecular formula C23H24N2O3S B3436637 N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide

N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide

Cat. No. B3436637
M. Wt: 408.5 g/mol
InChI Key: FMDCMRMFEUGULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide, also known as DASPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DASPA belongs to the class of sulfonylurea compounds, which are widely used as oral hypoglycemic agents for the treatment of type 2 diabetes.

Mechanism of Action

The mechanism of action of N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide involves the activation of the ATP-sensitive potassium (KATP) channels in pancreatic beta cells. This leads to the depolarization of the cell membrane, which triggers the influx of calcium ions and subsequent insulin secretion. N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide also activates the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide has been shown to have a number of biochemical and physiological effects, including the stimulation of insulin secretion, the inhibition of tumor cell growth, and the reduction of inflammation. N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide has also been shown to improve glucose uptake and lipid metabolism, which may have potential applications in the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide in lab experiments is its high potency and specificity for the KATP channels and AMPK signaling pathway. This makes it a useful tool for studying the mechanisms of glucose and lipid metabolism, as well as for investigating the potential therapeutic applications of N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide in various diseases. However, one limitation of using N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide in lab experiments is its potential toxicity and side effects, which need to be carefully monitored and controlled.

Future Directions

There are several future directions for research on N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide, including:
1. Investigating the potential therapeutic applications of N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide in the treatment of metabolic disorders, such as diabetes and obesity.
2. Studying the molecular mechanisms of N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide-mediated inhibition of tumor cell growth and angiogenesis.
3. Developing novel derivatives of N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide with improved pharmacokinetic and pharmacodynamic properties.
4. Investigating the potential of N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide as a lead compound for the development of new drugs for the treatment of various diseases.
5. Exploring the role of N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide in regulating inflammation and immune responses.
Conclusion:
In conclusion, N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide is a promising chemical compound that has potential applications in the field of medicine. Its high potency and specificity for the KATP channels and AMPK signaling pathway make it a useful tool for studying the mechanisms of glucose and lipid metabolism, as well as for investigating the potential therapeutic applications of N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide in various diseases. Further research is needed to fully understand the molecular mechanisms of N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide and to develop novel derivatives with improved pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer research, N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. In diabetes research, N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide has been shown to stimulate insulin secretion and improve glucose uptake in pancreatic beta cells. In inflammation research, N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway.

properties

IUPAC Name

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-17-8-14-22(18(2)16-17)25-29(27,28)21-12-10-20(11-13-21)24-23(26)15-9-19-6-4-3-5-7-19/h3-8,10-14,16,25H,9,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDCMRMFEUGULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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